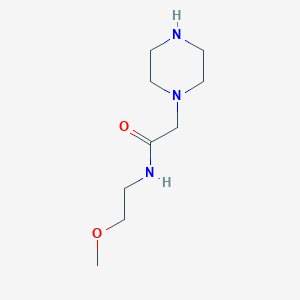

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

Vue d'ensemble

Description

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide (Mepacrine) is an organic compound that is widely used in the scientific and medical fields. It is a derivative of piperazine and is commonly used as a research tool in organic chemistry, biochemistry and pharmacology. Mepacrine has been studied extensively and has a wide range of applications, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Thermoresponsive Polymers

This compound has been used in the synthesis of thermoresponsive polymers . These polymers change their physical properties in response to changes in temperature. The compound is used to create Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), which exhibits thermoresponsive properties . The cloud point temperature (Tcp) of these polymers can be controlled by adjusting the degree of polymerization .

Block and Random Group-Transfer Copolymerization

The compound is used in block and random group-transfer copolymerization to synthesize PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) and PMOEAm-s-PDMAm and PMOEAm-b-poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) and PMOEAm-s-PEOEAm . These copolymers have different thermoresponsive properties depending on their structures .

Synthesis of Non-Ionic Polymers

The compound is used in the synthesis of non-ionic polymers, specifically Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) . This polymer combines the amide and ethyleneglycolether motifs, which are classical chemical motifs from non-ionic water-soluble polymers .

4. Reversible Addition Fragmentation Transfer (RAFT) Polymerization The compound is used in RAFT polymerization to synthesize PbMOEAm . This polymer exhibits a lower critical solution temperature (LCST)–type phase transition . The cloud points (CP) of these polymers can be adjusted by changing the molar masses and end groups .

Investigation of Hofmeister Series

The compound is used in the investigation of the Hofmeister series . The effect of added salts, particularly the role of the Hofmeister series, on the phase transition of PbMOEAm has been studied .

Synthesis of Block Copolymers

The compound is used in the synthesis of block copolymers . When PbMOEAm is attached to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the cloud points of these block copolymers are strongly shifted towards higher temperatures .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), have been found to target specific rna sequences . This interaction can control processes that affect disease .

Mode of Action

Similar compounds, like 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), work by binding to their target rna sequences through complementary base pairing . This binding can inhibit the expression of certain genes, thereby controlling disease processes .

Biochemical Pathways

A study has shown that similar compounds can cause significant changes in metabolic profiles, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

A study on a similar compound, a 2’-o-(2-methoxyethyl) modified antisense oligonucleotide, showed that it was well tolerated in non-human primates after chronic dosing . The study also indicated that the overall safety profile was very similar to that of the unconjugated 2’-O-(2-methoxyethyl) modified antisense oligonucleotides .

Result of Action

Similar compounds have been shown to have significant effects on metabolic profiles, indicating changes in energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Action Environment

It’s worth noting that similar compounds, such as nitrate ester-based energetic materials, require stabilizing agents to inhibit and slow down decomposition reactions that can occur under ambient conditions .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFDFRNQDABKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276113 | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |

CAS RN |

871217-34-4 | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

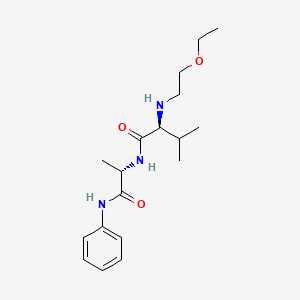

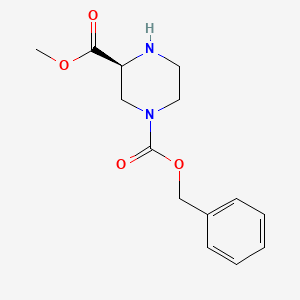

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)